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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing CG-806, a potent, orally

available, multi-kinase inhibitor, in various cell-based assays. CG-806, also known as

Luxeptinib, has demonstrated significant anti-leukemic activity by co-targeting key kinases

involved in cancer cell proliferation and survival, including FMS-like tyrosine kinase 3 (FLT3),

Bruton's tyrosine kinase (BTK), and Aurora kinases.[1][2][3] This document offers

comprehensive guidance on preparing and using CG-806 for in vitro studies, along with

methods to assess its biological effects on cancer cells.

Mechanism of Action
CG-806 is a first-in-class pan-FLT3/pan-BTK inhibitor that non-covalently binds to and inhibits

the activity of both wild-type and mutant forms of FLT3 and BTK. Its multi-targeted approach

allows it to overcome resistance mechanisms associated with single-target inhibitors.[2][4] By

inhibiting FLT3, BTK, and Aurora kinases, CG-806 effectively suppresses downstream

signaling pathways crucial for cancer cell growth and survival, such as the AKT, ERK, and NF-

κB pathways, leading to cell cycle arrest and apoptosis.[1][4][5]

Data Presentation
Table 1: In Vitro Cytotoxicity of CG-806 in various
leukemia cell lines.
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Cell Line
Cancer
Type

FLT3 Status BTK Status IC50 (nM)
Assay
Duration

MOLM-13 AML ITD - <1 72h

MOLM-14 AML ITD - <1 72h

MV4-11 AML ITD - 1.1 72h

Ba/F3 Pro-B FLT3-ITD - 10.0 72h

MEC-1 CLL - - 32.0 72h

Data compiled from multiple sources.[1][6][7][8]

Table 2: Comparative IC50 values of CG-806 and other
FLT3 inhibitors in Ba/F3 cells transfected with FLT3-ITD.

Inhibitor IC50 (nM)

CG-806 10.0

Quizartinib 115.3

Gilteritinib 98.4

Crenolanib 257.6

Data from referenced study.[1]
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Caption: CG-806 inhibits FLT3, BTK, and Aurora kinases, blocking downstream pro-survival

pathways.
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Experimental Protocols
Protocol 1: Preparation of CG-806 Stock Solution

Reconstitution: CG-806 is typically supplied as a solid. To prepare a stock solution, dissolve

the compound in a suitable solvent such as Dimethyl Sulfoxide (DMSO) to a concentration of

10 mM. Ensure the compound is fully dissolved by vortexing.

Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated

freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term use.

Protocol 2: Cell Viability/Proliferation Assay (MTS/XTT
Assay)
This protocol is adapted from methodologies used in studies evaluating CG-806's effect on cell

proliferation.[9][10]

Cell Seeding:

Culture the desired cancer cell lines (e.g., MV4-11, MOLM-13 for AML; MEC-1 for CLL)

under standard conditions (37°C, 5% CO2).

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of

complete culture medium.

Incubate the plate for 24 hours to allow cells to adhere (for adherent cells) or stabilize.

Compound Treatment:

Prepare serial dilutions of CG-806 from the stock solution in complete culture medium. A

typical concentration range to test would be 0.1 nM to 10 µM.

Add the desired final concentrations of CG-806 to the appropriate wells. Include a vehicle

control (DMSO-treated) and a no-treatment control.

Incubate the cells with the compound for 48-72 hours.[1]

MTS/XTT Reagent Addition:
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After the incubation period, add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-

carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or XTT (2,3-bis-(2-methoxy-4-

nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent to each well.

Incubate the plate for 1-4 hours at 37°C, or until a color change is apparent.

Data Acquisition:

Measure the absorbance at 490 nm (for MTS) or 450 nm (for XTT) using a microplate

reader.

Calculate the percentage of cell viability relative to the vehicle control and determine the

IC50 value (the concentration of CG-806 that inhibits cell growth by 50%) using

appropriate software (e.g., GraphPad Prism).

Start Seed Cells in
96-well Plate Incubate 24h Treat with CG-806

(Serial Dilutions) Incubate 48-72h Add MTS/XTT Reagent Incubate 1-4h Read Absorbance Analyze Data
(Calculate IC50) End

Click to download full resolution via product page

Caption: Workflow for assessing cell viability after CG-806 treatment using an MTS/XTT assay.

Protocol 3: Apoptosis Assay (Annexin V/Propidium
Iodide Staining)
This protocol is based on standard methods for detecting apoptosis and has been used to

characterize the effects of CG-806.[1]

Cell Treatment:

Seed cells in a 6-well plate at an appropriate density to ensure they are in the logarithmic

growth phase at the time of harvest.

Treat the cells with various concentrations of CG-806 (e.g., 10 nM, 100 nM, 1 µM) and a

vehicle control for 24-48 hours.

Cell Harvesting and Staining:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b606623?utm_src=pdf-body
https://www.benchchem.com/product/b606623?utm_src=pdf-body-img
https://www.benchchem.com/product/b606623?utm_src=pdf-body
https://www.benchchem.com/product/b606623?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9980215/
https://www.benchchem.com/product/b606623?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606623?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Harvest the cells (including any floating cells) by centrifugation.

Wash the cells once with cold PBS.

Resuspend the cell pellet in 1X Annexin V binding buffer.

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the

manufacturer's instructions.

Incubate the cells in the dark at room temperature for 15 minutes.

Flow Cytometry Analysis:

Analyze the stained cells by flow cytometry within one hour of staining.

Annexin V-positive, PI-negative cells are considered to be in early apoptosis.

Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Quantify the percentage of apoptotic cells in each treatment group.

Start Treat Cells with
CG-806 Harvest & Wash Cells Stain with Annexin V

& Propidium Iodide
Analyze by

Flow Cytometry End

Click to download full resolution via product page

Caption: Workflow for the detection of apoptosis using Annexin V and Propidium Iodide

staining.

Protocol 4: Western Blot Analysis of Kinase Inhibition
This protocol allows for the assessment of CG-806's inhibitory effect on specific signaling

proteins.[9]

Cell Treatment and Lysis:

Treat cells with CG-806 at desired concentrations and time points (e.g., 1 or 24 hours).[9]
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Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

Determine the protein concentration of the lysates using a BCA assay.

SDS-PAGE and Protein Transfer:

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

Separate the proteins by SDS-PAGE.

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Immunoblotting:

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

Incubate the membrane with primary antibodies against total and phosphorylated forms of

target proteins (e.g., p-FLT3, FLT3, p-BTK, BTK, p-AKT, AKT, p-ERK, ERK) overnight at

4°C.

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies

for 1 hour at room temperature.

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an

imaging system.

Conclusion
CG-806 is a promising multi-kinase inhibitor with potent activity against various hematological

malignancies. The protocols outlined in these application notes provide a framework for

researchers to effectively prepare and utilize CG-806 in cell-based assays to investigate its

mechanism of action and therapeutic potential. Careful adherence to these methodologies will

ensure the generation of reliable and reproducible data.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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